molecular formula C37H48N6O8 B570187 Antibiotic A-54556B CAS No. 1629166-56-8

Antibiotic A-54556B

Cat. No. B570187
CAS RN: 1629166-56-8
M. Wt: 704.8
InChI Key: UMDXSUFDIAGURI-YTFXDNJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-54556B is an unusual depsipeptide isolated from Streptomyces hawaiiensis . It was discovered by researchers at Eli Lilly in 1985 . This antibiotic features a trienone side chain and is effective against both Gram-positive and Gram-negative bacteria, including MRSA .


Synthesis Analysis

The total synthesis of A-54556B has been reported . The assembly of the 16-membered depsipeptide core was accomplished via a pentafluorophenyl ester-based macrolactamization strategy . Late-stage amine deprotection was carried out under neutral conditions by employing a mild hydrogenolysis strategy .


Molecular Structure Analysis

The molecular formula of A-54556B is C37H48N6O8 . Its formal name is N-[(2E,4E,6E)-1-oxo-2,4,6-octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-L-proline, (6→2)-lactone .


Chemical Reactions Analysis

A-54556B is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide . It is supplied as a powder and a stock solution may be made by dissolving the A-54556B in the solvent of choice .


Physical And Chemical Properties Analysis

A-54556B is a beige powder with a molecular weight of 704.8 . .

Scientific Research Applications

Antibacterial Agent

Antibiotic A-54556B is a potent antibacterial agent . It is effective against both Gram-positive and Gram-negative bacteria , making it a broad-spectrum antibiotic.

Treatment of MRSA Infections

A-54556B has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) , a type of bacteria that is resistant to several antibiotics. This makes A-54556B a potential candidate for treating MRSA infections.

Treatment of Anaerobic Bacterial Infections

A-54556B is also effective against many strains of anaerobic bacteria . Anaerobic bacteria are organisms that do not require oxygen for growth. They can cause infections in areas of the body with limited oxygen supply.

Activation and Disregulation of Clp-family Proteins

A-54556B is a member of the acyldepsipeptide (ADEP) antibiotics that act by activating and disregulating Clp-family proteins . These proteins play a crucial role in protein quality control and homeostasis in cells.

Potential Lead in Antibiotic Development

Due to its unique mechanism of action and broad-spectrum antibacterial activity, A-54556B is considered an important lead in the development of new generations of antibiotics against resistant bacteria .

Research Tool in Immunology and Inflammation

A-54556B is used in the research area of Immunology & Inflammation . It can be used to study the immune response to bacterial infections and the role of inflammation in disease progression.

Mechanism of Action

Target of Action

Antibiotic A-54556B, a member of the acyldepsipeptide (ADEP) antibiotics, primarily targets the Clp-family proteins . These proteins play a crucial role in the regulation of various cellular processes, including protein quality control, stress response, and cell division .

Mode of Action

The antibiotic A-54556B acts by activating and disregulating Clp-family proteins . This unusual mode of action disrupts the normal functioning of these proteins, leading to significant changes in the bacterial cell .

Biochemical Pathways

It is known that the antibiotic’s interaction with clp-family proteins can lead to the degradation of essential proteins in the bacterial cell . This can disrupt various cellular processes and pathways, leading to cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which suggests that it may have good bioavailability

Result of Action

A-54556B has potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The activation and disregulation of Clp-family proteins by A-54556B lead to the degradation of essential proteins, disrupting cellular processes and leading to bacterial cell death .

Action Environment

The efficacy and stability of A-54556B can be influenced by various environmental factors. For instance, the permeability of bacterial cell walls can greatly influence the drug’s efficacy within bacterial cells

Safety and Hazards

A-54556B is for research use only and is not intended for human or veterinary diagnostic or therapeutic use . It should be considered hazardous until further information becomes available . It is recommended to avoid ingestion, inhalation, and contact with eyes, skin, or clothing .

Future Directions

A-54556B and other ADEPs are considered important leads in the development of new generations of antibiotics against resistant bacteria . Their unique mechanism of action, which involves activating and disregulating Clp-family proteins, presents a promising avenue for future antibiotic research .

properties

IUPAC Name

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDXSUFDIAGURI-YTFXDNJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic A-54556B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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